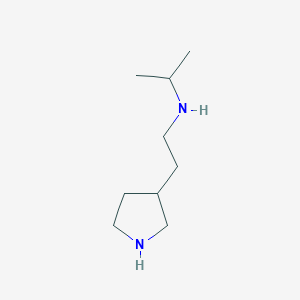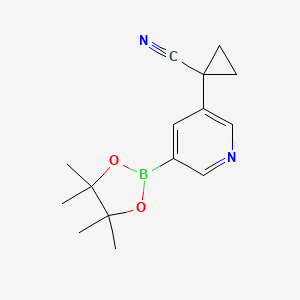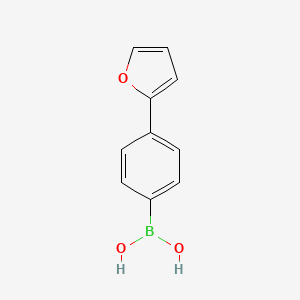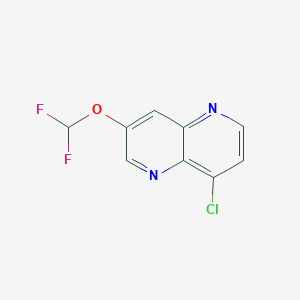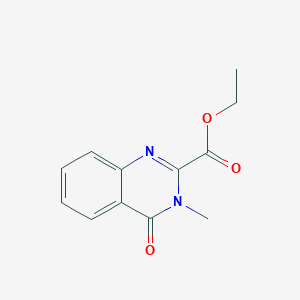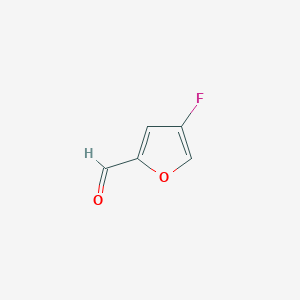
4-Fluorofuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorofuran-2-carbaldehyde is an organic compound with the molecular formula C5H3FO2. It is a derivative of furan, a heterocyclic aromatic compound, where a fluorine atom is substituted at the fourth position and an aldehyde group at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorofuran-2-carbaldehyde typically involves the fluorination of furan derivatives. One common method is the direct fluorination of furan-2-carbaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high selectivity .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of heterogeneous catalysts in a continuous flow reactor can optimize the reaction conditions, making the process more efficient and scalable .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluorofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed:
Oxidation: 4-Fluorofuran-2-carboxylic acid.
Reduction: 4-Fluorofuran-2-methanol.
Substitution: Various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluorofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 4-Fluorofuran-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparaison Avec Des Composés Similaires
Furan-2-carbaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
5-Fluorofuran-2-carbaldehyde: Fluorine atom is at a different position, leading to different reactivity and properties.
2-Fluorofuran-3-carbaldehyde: Another positional isomer with distinct chemical behavior
Uniqueness: 4-Fluorofuran-2-carbaldehyde is unique due to the specific positioning of the fluorine atom, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Numéro CAS |
675103-43-2 |
|---|---|
Formule moléculaire |
C5H3FO2 |
Poids moléculaire |
114.07 g/mol |
Nom IUPAC |
4-fluorofuran-2-carbaldehyde |
InChI |
InChI=1S/C5H3FO2/c6-4-1-5(2-7)8-3-4/h1-3H |
Clé InChI |
ZYSQCKYCBRQBHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC=C1F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-pyridinyl)ethyl]-4-Piperidinone](/img/structure/B13982138.png)


